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molecular formula C14H11NO4 B8417944 5-(2-Methoxy-1-naphthyl)oxazolidine-2,4-dione

5-(2-Methoxy-1-naphthyl)oxazolidine-2,4-dione

Cat. No. B8417944
M. Wt: 257.24 g/mol
InChI Key: OMLRUFVOBJOSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04399296

Procedure details

By the procedure of Example 12, except that 2.3 rather than 2.0 equivalents of triethylamine were used, ethyl 1-hydroxy-1-(2-methoxy-1-naphthyl)methanecarboximidate (16.5 g., 0.063 mole) in 500 ml. of tetrahydrofuran was converted to crude product. Recrystallization from ethyl acetate/toluene gave purified 5-(2-methoxy-1-naphthyl)oxazolidine-2,4-dione in two crops [7.7 g.; m.p. 199°-201° C.; ir (KBr) 1820, 1740 cm-1 ].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 1-hydroxy-1-(2-methoxy-1-naphthyl)methanecarboximidate
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[OH:8][CH:9]([C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][C:16]=1[O:25][CH3:26])[C:10](=[NH:14])[O:11]CC.[O:27]1CCC[CH2:28]1>>[CH3:26][O:25][C:16]1[CH:17]=[CH:18][C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:15]=1[CH:9]1[O:8][C:28](=[O:27])[NH:11][C:10]1=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
ethyl 1-hydroxy-1-(2-methoxy-1-naphthyl)methanecarboximidate
Quantity
16.5 g
Type
reactant
Smiles
OC(C(OCC)=N)C1=C(C=CC2=CC=CC=C12)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate/toluene
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
purified 5-(2-methoxy-1-naphthyl)oxazolidine-2,4-dione in two crops [7.7 g.; m.p. 199°-201° C.; ir (KBr) 1820, 1740 cm-1 ]

Outcomes

Product
Name
Type
Smiles
COC1=C(C2=CC=CC=C2C=C1)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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